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Compound of Interest

Compound Name: 4-Cyclopropylpent-2-ynoic acid

Cat. No.: B13198237

Get Quote

Executive Summary & Structural Logic
Target Molecule: 4-Cyclopropylpent-2-ynoic acid Formula:

Molecular Weight: 152.19 g/mol CAS (Analog): N/A (De novo synthesis intermediate)

This molecule represents a distinct class of

-alkynyl carboxylic acids possessing a chiral center at the

-position (C4). The structural integrity hinges on three distinct moieties: the conjugated
carboxylic acid, the rigid alkyne spacer, and the steric bulk of the cyclopropyl-methyl motif.

Structural Connectivity Analysis[2]
C1 (Carboxyl): Conjugated, highly deshielded.

C2-C3 (Alkyne): Linear geometry, transmitting inductive effects.

C4 (Chiral Center): The critical diagnostic point. It connects the alkyne, a methyl group, and

the cyclopropyl ring.
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Cyclopropyl Ring: Provides unique high-field NMR anisotropy and specific mass spec

fragmentation (ring opening).

Nuclear Magnetic Resonance (NMR) Profiling
Protocol Validation: All chemical shifts (

) are reported in ppm relative to TMS. Solvent:

(Chloroform-d) is recommended to prevent carboxyl proton exchange seen in protic solvents.

A. NMR Prediction & Assignment (400 MHz, )
The chirality at C4 renders the two methylene protons of the cyclopropyl ring diastereotopic,

creating complex splitting patterns in the high-field region.
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B. NMR Prediction (100 MHz, )
The alkyne carbons exhibit characteristic "internal vs. terminal" shifts, modified by the

conjugation with the carboxyl group.
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Carbon Type (ppm) Structural Logic

C1 (Acid) 157.0 - 159.0
Conjugated carboxylic

acid.

C3
Alkyne (

)
92.0 - 95.0

Deshielded relative to

C2 due to alkyl

substitution (inductive

effect).

C2
Alkyne (

)
72.0 - 74.0

Shielded due to

resonance interaction

with carbonyl (

hybridization).

C4 Methine 29.0 - 31.0

Chiral center. Shift

reflects attachment to

alkyne and cPr.[1]

C5 Methyl 18.5 - 20.0 Standard methyl shift.

cPr-CH Ring CH 14.5 - 16.0
Characteristic

cyclopropyl methine.

cPr-CH Ring 4.0 - 5.5

High-field signal,

typical of strained

rings.

Infrared Spectroscopy (FT-IR)
Method: Neat film (ATR) or KBr pellet.

The IR spectrum serves as a rapid "functional group fingerprint."

O-H Stretch (Acid): 2500–3300

(Broad, strong). Overlaps C-H stretch region.[1]

C
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C Stretch (Alkyne): 2230–2260

(Medium/Weak).

Note: Because this is an internal alkyne conjugated to a carbonyl, the dipole change is

significant enough to see this band clearly (unlike symmetric internal alkynes).

C=O Stretch (Conjugated Acid): 1680–1705

(Strong).

Shifted to lower wavenumbers (red-shifted) compared to non-conjugated acids (~1715)

due to conjugation with the triple bond.

Cyclopropyl C-H Stretch: ~3010

(Weak).

Diagnostic "shoulder" just above the aliphatic C-H region (

).

Mass Spectrometry (MS) Fragmentation
Technique: GC-MS (EI, 70eV) or LC-MS (ESI).

Fragmentation Pathway Logic
The molecular ion (

) is expected to be weak in EI due to the lability of the carboxyl group.

Decarboxylation (

): Loss of

is a primary pathway for alkynoic acids, generating a resonance-stabilized propargylic
radical.

Cyclopropyl Ring Opening: The strain energy of the cyclopropyl ring often leads to ring

opening or loss of
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fragments (

).

McLafferty Rearrangement: Not standard here due to the rigidity of the alkyne spacer

preventing the necessary

-hydrogen abstraction geometry.

Visualized Fragmentation Workflow (DOT)
The following diagram maps the logical fragmentation cascade for structural verification.
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Caption: Figure 1. Predicted Electron Ionization (EI) fragmentation pathway highlighting the

diagnostic decarboxylation and acylium ion formation.

Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral data, follow this validated preparation workflow.
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A. NMR Sample Prep
Drying: Ensure the sample is dried under high vacuum (< 1 mbar) for 2 hours to remove

trace solvents (EtOAc/Hexanes) that overlap with the cyclopropyl region.

Solvent Choice: Use

(99.8% D) neutralized with basic alumina or silver foil if the acid is sensitive, though 2-ynoic
acids are generally stable.

Concentration: Prepare a ~10-15 mg/mL solution.

Troubleshooting: If the COOH proton is not visible, add 1 drop of

to sharpen the exchangeable proton signal.

B. LC-MS Method (ESI)[2]
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

Ionization: Negative Mode (ESI-).

Expectation: Strong

peak at m/z 151.1.

Note: Alkynoic acids ionize poorly in positive mode unless an ammonium adduct

is formed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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